Imidazo[4,5-b]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring system. They are considered bioisosteres of purines, which are naturally occurring compounds with significant biological activity. This structural similarity makes imidazo[4,5-b]pyridines attractive scaffolds for the development of various pharmaceutical agents [].
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula . This compound features a fused imidazo-pyridine ring system and is characterized by the presence of a cyclopentyl group. Its unique structure contributes to its potential biological activities and applications in various scientific fields, including medicinal chemistry and material science.
The synthesis of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves the reaction of 2-aminopyridine with cyclopentanone. This reaction is catalyzed under specific conditions to facilitate cyclization. Alternative synthetic routes may also be explored to optimize yields and purity.
The molecular structure of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one consists of a five-membered imidazole ring fused to a pyridine ring. The cyclopentyl group is attached at the nitrogen position of the imidazole ring.
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can undergo several types of chemical reactions:
The mechanism of action for 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. These interactions modulate cellular pathways and functions, which may lead to therapeutic effects against various diseases. Research indicates that this compound may exhibit antimicrobial and anticancer properties through its biological activity modulation .
1-Cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one has several notable applications:
This compound's diverse applications highlight its significance in ongoing scientific research and development efforts across multiple disciplines.
The identification of 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one emerged from systematic efforts to develop novel kinase inhibitors targeting refractory cancers, particularly glioblastoma multiforme (GBM). Early foundational work on imidazo[4,5-b]pyridine scaffolds appeared in patent literature circa 2007, exemplified by WO2007125330A1, which disclosed this chemical class as modulators of oncogenic signaling pathways [4]. The specific cyclopentyl-substituted derivative gained prominence in a seminal 2021 study (published in PMC) that designed and synthesized a library of imidazo[4,5-c]pyridin-2-one analogues as inhibitors of Src family kinases (SFKs). Within this series, the cyclopentyl variant (designated Compound 1s) was highlighted for its potent anti-proliferative effects against multiple GBM cell lines, marking a key milestone in its preclinical validation [1]. Its chemical identity was further codified in public databases (PubChem CID: 66545141) and commercial catalogs (CAS: 906532-84-1), confirming its accessibility for research [2] [3].
This compound exemplifies strategic advances in heterocyclic medicinal chemistry, integrating two pharmacologically privileged motifs:
Table 1: Key Structural and Pharmacophoric Features
Structural Element | Role in Bioactivity | Therapeutic Rationale |
---|---|---|
Imidazo[4,5-b]pyridin-2-one | ATP-competitive kinase inhibition; H-bond donation/acceptance | Mimics purine binding in SFK ATP-binding sites |
Cyclopentyl at N1 | Hydrophobic pocket occupancy; modulation of electronic density | Enhances CNS permeability; improves selectivity profile |
Aromatic pyridine system | π-Stacking interactions with kinase gatekeeper residues | Stabilizes binding conformation; augments potency |
Despite promising preclinical data, critical knowledge gaps impede the compound's translational progress:
Table 2: Physicochemical Properties and Research Status
Property | Value/Status | Source/Method |
---|---|---|
Molecular Formula | C₁₁H₁₃N₃O | PubChem [2] |
Molecular Weight | 203.24 g/mol | AIFChem [3] |
SMILES | O=C1NC2=NC=CC=C2N1C1CCCC1 | PubChemLite [2] |
logP (Predicted) | ~2.1 (indicating BBB permeability) | ADME prediction [1] |
Research Phase | Preclinical (in vitro and in silico studies) | PMC study (2021) [1] |
Key Cell Line Activity | IC₅₀ < 5 µM in U87, T98G GBM cells | Antiproliferative assay [1] |
These unresolved questions underscore the compound’s role as both a chemical tool for probing SFK biology and a candidate requiring iterative optimization. Bridging these gaps necessitates interdisciplinary collaboration spanning synthetic chemistry, structural biology, and translational oncology.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2